molecular formula C21H22ClN3O3S B6141065 N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B6141065
M. Wt: 431.9 g/mol
InChI Key: FAGWLPUZULJJAN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-chloro-4-methylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-(3-(4-methoxyphenyl)propyl)-1,3,4-oxadiazole-2-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the introduced functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the treatment of infectious diseases and cancer. Its mechanism of action involves the inhibition of specific enzymes or receptors in pathogenic organisms or cancer cells.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: can be compared with other oxadiazole derivatives such as 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide and 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)acetamide.

Uniqueness: The presence of both chloro and methoxy substituents on the aromatic rings, along with the oxadiazole and sulfanyl groups, imparts unique chemical and biological properties to the compound. These structural features contribute to its potential as a versatile molecule in various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-14-6-9-16(12-18(14)22)23-19(26)13-29-21-25-24-20(28-21)5-3-4-15-7-10-17(27-2)11-8-15/h6-12H,3-5,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGWLPUZULJJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CCCC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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